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molecular formula C12H13N3O2S B8585418 5-(Benzylsulfanyl)-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 88398-90-7

5-(Benzylsulfanyl)-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B8585418
M. Wt: 263.32 g/mol
InChI Key: VMSVGXITZOPQKN-UHFFFAOYSA-N
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Patent
US04954164

Procedure details

Benzylmercaptan (50.8 g) (0.41 mol) was added to 21 g of sodium methoxide in 480 ml of DMF under ice-cooling and then 65.2 g (0.37 ml) of 5-chloro-2,3-dimethyl-4-nitropyrazole was added. After stirring at room temperature for 3 hr., DMF was evaporated under reduced pressure, and the residue was diluted with ice-water. The precipitated solids were filtered, washed with water and further with n-hexane and dried to give 82.4 g of the title compound. m.p. 82 -83° C.
Quantity
50.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Name
5-chloro-2,3-dimethyl-4-nitropyrazole
Quantity
0.37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O-].[Na+].Cl[C:13]1[C:14]([N+:20]([O-:22])=[O:21])=[C:15]([CH3:19])[N:16](C)[N:17]=1>CN(C=O)C>[CH2:1]([S:8][C:13]1[N:17]([CH3:9])[N:16]=[C:15]([CH3:19])[C:14]=1[N+:20]([O-:22])=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
sodium methoxide
Quantity
21 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
480 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
5-chloro-2,3-dimethyl-4-nitropyrazole
Quantity
0.37 mL
Type
reactant
Smiles
ClC=1C(=C(N(N1)C)C)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
, DMF was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ice-water
FILTRATION
Type
FILTRATION
Details
The precipitated solids were filtered
WASH
Type
WASH
Details
washed with water and further with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=C(C(=NN1C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 82.4 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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